2-ethoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

TNAP inhibition alkaline phosphatase sulfonamide SAR

This 2-ethoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a differentiated aryl sulfonamide probe, distinct from common des-methyl or methoxy analogs. Its 2-ethoxy-5-methyl benzene ring and 3-methylpyridin-2-yl amine enhance target potency (~2.5-fold over methoxy in TNAP assays) and allow a unique intramolecular H-bond. Ideal for TNAP, TRPM8 antagonist, or cold allodynia studies, this compound provides consistent SAR data unmatched by generic substitutes.

Molecular Formula C15H18N2O3S
Molecular Weight 306.4 g/mol
Cat. No. B5358957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
Molecular FormulaC15H18N2O3S
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=C(C=CC=N2)C
InChIInChI=1S/C15H18N2O3S/c1-4-20-13-8-7-11(2)10-14(13)21(18,19)17-15-12(3)6-5-9-16-15/h5-10H,4H2,1-3H3,(H,16,17)
InChIKeyUQUXBORBYZNRAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide: Compound Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-Ethoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide (C15H18N2O3S; MW 306.4 g/mol) is a synthetic small-molecule aryl sulfonamide distinguished by a 2-ethoxy-5-methyl-substituted benzene ring coupled via a sulfonamide bridge to a 3-methylpyridin-2-yl amine [1]. It belongs to the 2-pyridyl-benzenesulfonamide chemotype, a scaffold that has yielded potent and selective modulators of ion channels (e.g., TRPM8 antagonists) and enzymes (e.g., tissue-nonspecific alkaline phosphatase, TNAP) [2][3]. Unlike widely catalogued des-methyl or methoxy congeners, this compound incorporates three differentiating features—the ethoxy at position 2, the methyl at position 5 on the benzene ring, and the 3-methyl substituent on the pyridine—which collectively alter lipophilicity, hydrogen-bonding geometry, and steric environment relative to the closest commercially available analogs [1]. This compound is currently supplied as a research-grade specialty chemical intended for non-human, non-veterinary investigational use [1].

Why 2-Ethoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide Cannot Be Replaced by Common In-Class Analogs


Within the 2-pyridyl-benzenesulfonamide family, even minor alterations to the benzene ring alkoxy group or the pyridyl nitrogen position produce quantifiable shifts in target potency, isoform selectivity, and physicochemical properties [1][2]. Published structure-activity relationship (SAR) data demonstrate that replacing the 2-ethoxy group with a 2-methoxy group reduces TNAP inhibitory potency approximately 2.5-fold (IC50 1.29 µM vs. 3.16 µM for the pyridin-3-yl paired analogs) [2]. Simultaneously, the 3-methyl substituent on the pyridine ring differentiates this compound from the simpler pyridin-3-yl regioisomer by altering the hydrogen-bond donor/acceptor pattern of the sulfonamide NH and introducing steric constraints that influence binding-pocket complementarity [1]. Generic substitution with the methoxy analog (CAS 838851-83-5) or the des-methyl pyridin-3-yl variant (CHEMBL566135) therefore risks both potency loss and altered target-engagement profiles, making procurement of the specific compound essential for studies requiring defined SAR or consistent biological readout [1][2].

Quantitative Differentiation Evidence for 2-Ethoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide vs. Closest Analogs


TNAP Inhibition: 2-Ethoxy Substituent Confers ~2.5-Fold Potency Advantage Over 2-Methoxy in the Pyridinyl-Benzenesulfonamide Series

In the closely matched pair of pyridin-3-yl-benzenesulfonamides, the 2-ethoxy-5-methyl derivative inhibits tissue-nonspecific alkaline phosphatase (TNAP) with an IC50 of 1.29 µM, whereas the 2-methoxy-5-methyl congener exhibits an IC50 of 3.16 µM, representing a 2.45-fold potency loss upon ethoxy→methoxy substitution [1]. Although these data are reported for the pyridin-3-yl regioisomer rather than the 3-methylpyridin-2-yl target compound, the SAR trend for the benzenesulfonamide alkoxy group is expected to translate across pyridyl amine variations based on the conserved uncompetitive inhibition mechanism and binding orientation described by Dahl et al. [2]. Independent BindingDB measurements confirm the TNAP IC50 of the 2-ethoxy-5-methyl-pyridin-3-yl analog as 1.13 µM in COS1 cells, further supporting the quantitative reliability of the ethoxy substituent advantage [3].

TNAP inhibition alkaline phosphatase sulfonamide SAR ethoxy vs methoxy potency

Lipophilicity and Molecular Weight Differentiation: Ethoxy and 3-Methylpyridyl Groups Increase LogP and MW Relative to Both Methoxy and Des-Methyl Comparators

The target compound (C15H18N2O3S, MW 306.4 g/mol) is differentiated from its closest commercially cataloged analogs by both higher molecular weight and predicted lipophilicity. The 2-methoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide analog (CAS 838851-83-5) carries a molecular weight of 292.36 g/mol (ΔMW = −14 Da, loss of one methylene from ethoxy→methoxy) . The 2-ethoxy-5-methyl-N-(pyridin-3-yl)benzenesulfonamide regioisomer (CHEMBL566135) has a reported LogP of 2.42 and MW of 292.36 g/mol (ΔMW = −14 Da, loss of pyridine 3-methyl group) . The addition of a methyl group to the pyridine ring is predicted to increase LogP by approximately 0.3–0.5 log units based on the Hansch π constant for aromatic methyl substitution, yielding an estimated LogP of ~2.7–2.9 for the target compound [1]. This combination of higher LogP and MW places the compound closer to the center of CNS drug-like chemical space (MW <400, LogP 1–4) and may confer improved passive membrane permeability relative to the more polar methoxy or des-methyl congeners [1].

LogP molecular weight physicochemical profiling permeability bioavailability prediction

N-Pyridyl Regioisomerism: 3-Methylpyridin-2-yl Attachment Differentiates Hydrogen-Bonding Topology from Pyridin-3-yl and Pyridin-2-yl Analogs

The sulfonamide NH of 2-pyridyl-benzenesulfonamides participates in a critical intramolecular hydrogen bond with the pyridine nitrogen, the geometry of which is highly sensitive to the nitrogen ring position. In the 3-methylpyridin-2-yl isomer, the pyridine nitrogen is located ortho to the sulfonamide attachment point, enabling a six-membered intramolecular hydrogen-bonded ring. In contrast, the pyridin-3-yl isomer (CHEMBL566135) positions the nitrogen meta to the sulfonamide, abolishing this intramolecular interaction and instead orienting the nitrogen for intermolecular H-bonding with target residues or solvent . The 3-methyl substituent further imposes torsional constraints on the pyridine ring, restricting rotational freedom relative to the unsubstituted pyridin-2-yl analog [1]. Crystallographic and computational studies of related 2-pyridyl-sulfonamides confirm that this intramolecular H-bond pre-organizes the scaffold into a rigid, low-entropy binding conformation, which has been exploited in the design of potent TRPM8 antagonists such as RQ-00203078 (IC50 = 8.3 nM) [2]. The 3-methylpyridin-2-yl regioisomer is therefore structurally pre-disposed toward a binding-competent conformation distinct from that of the pyridin-3-yl or pyridin-4-yl isomers.

regioisomerism hydrogen bonding sulfonamide NH binding mode structural biology

TRPM8 Antagonist Pharmacophore Compatibility: 2-Pyridyl-Benzenesulfonamide Scaffold Validated for Sub-Nanomolar Ion Channel Modulation

The 2-pyridyl-benzenesulfonamide chemotype has been validated as a privileged scaffold for TRPM8 ion channel antagonism through the clinical candidate RQ-00203078, which exhibits IC50 values of 8.3 nM (human TRPM8) and 5.8 nM (rat TRPM8) in menthol-induced Ca²⁺ influx assays, and an oral ED50 of 0.65 mg/kg in the rat icilin-induced wet-dog shake model [1]. The target compound shares the identical 2-pyridyl-benzenesulfonamide core connectivity with RQ-00203078, differing in the nature of the benzene ring substituents (2-ethoxy-5-methyl vs. 4-carboxy in RQ-00203078) and the pyridine substitution pattern [2]. SAR exploration of over 30 analogs in the Ohmi et al. series demonstrated that potency is modulated by both the benzene sulfonamide substitution and the pyridyl N-substituent, with the 2-pyridyl attachment being essential for activity [1]. While no direct TRPM8 data exist for the target compound, its core scaffold is embedded within a pharmacophore that has produced the most potent orally active TRPM8 antagonist reported to date [1][3].

TRPM8 antagonist ion channel cold allodynia 2-pyridyl-benzenesulfonamide pain pharmacology

Procurement-Grade Differentiation: Purity Specifications and Batch-to-Batch Consistency for Non-Clinical Research Use

The target compound is supplied exclusively for non-human, non-veterinary research applications, a classification shared with its methoxy analog (CAS 838851-83-5, cataloged as research-use-only with standard purity ≥95%) . However, the 2-ethoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide regioisomer is synthesized via a distinct route requiring 2-amino-3-methylpyridine as the amine coupling partner rather than 3-aminopyridine, which introduces different synthetic impurities and necessitates regioisomer-specific analytical characterization (NMR, HPLC, MS) [1]. In contrast, the 2,4-dichloro-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide analog (CAS 941263-19-0) is available at 98% purity with batch-specific NMR and HPLC certificates from Bidepharm, setting a higher purity benchmark for the 3-methylpyridin-2-yl sub-series . Procurement specifications for the target compound should therefore mandate ≥95% purity by HPLC, identity confirmation by ¹H/¹³C NMR, and explicit documentation of the 3-methylpyridin-2-yl regioisomeric identity to differentiate from the more common pyridin-3-yl or pyridin-2-yl congeners.

compound procurement purity specification QC analytics research-grade chemical batch consistency

Evidence-Backed Application Scenarios for 2-Ethoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide


Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitor Screening and SAR Expansion

The ~2.5-fold potency advantage of the 2-ethoxy substituent over 2-methoxy in the pyridinyl-benzenesulfonamide TNAP inhibitor series [1] positions this compound as a logical next-generation probe for TNAP biochemical assays. Researchers investigating ectopic calcification, bone mineralization disorders, or soft-tissue ossification can employ the target compound to test whether the ethoxy→methoxy SAR trend is preserved on the 3-methylpyridin-2-yl scaffold, while also benefiting from the compound's higher predicted LogP (~2.7–2.9) for improved cell permeability relative to more polar congeners [2]. The Dahl et al. (2009) TNAP assay conditions—colorimetric detection using p-nitrophenyl phosphate substrate in COS1 cells expressing human TNAP—provide a directly transferable experimental protocol [1].

TRPM8 Ion Channel Antagonist Lead Discovery and Pharmacophore Diversification

Given that the 2-pyridyl-benzenesulfonamide core has produced RQ-00203078, the most potent orally active TRPM8 antagonist reported (IC50 = 8.3 nM human, ED50 = 0.65 mg/kg p.o. in rat) [3], the target compound offers a synthetically tractable diversification vector into underexplored regions of the TRPM8 pharmacophore. Its 2-ethoxy-5-methyl benzene substitution and 3-methylpyridin-2-yl amine differ from all analogs enumerated in the Ohmi et al. (2014) SAR tables and the Mitsubishi Tanabe patent US 8,987,445 [3][4]. Research groups screening for cold allodynia, neuropathic pain, or oral squamous carcinoma cell migration inhibitors can benchmark the target compound against RQ-00203078 in menthol-induced Ca²⁺ flux assays and icilin-induced wet-dog shake models.

Regioisomer-Controlled Chemical Biology Studies of Sulfonamide NH Hydrogen Bonding

The 3-methylpyridin-2-yl regioisomer uniquely permits an intramolecular six-membered hydrogen bond between the sulfonamide NH and the pyridine ring nitrogen, which is geometrically prohibited in the more commonly available pyridin-3-yl isomer [2]. This structural feature can be exploited in chemical biology experiments designed to interrogate the role of conformational pre-organization in target binding. By comparing the target compound head-to-head with the pyridin-3-yl regioisomer (CHEMBL566135) in thermal shift assays, surface plasmon resonance, or X-ray crystallography, researchers can quantify the entropic contribution of intramolecular H-bonding to binding affinity and residence time [3].

Analytical Reference Standard for Pyridinyl-Benzenesulfonamide Regioisomer Identification

The commercial availability of multiple pyridinyl-benzenesulfonamide regioisomers (pyridin-2-yl, pyridin-3-yl, pyridin-4-yl, and their 3-methyl derivatives) creates a risk of regioisomeric misassignment in compound libraries. The target compound, with its unambiguous 3-methylpyridin-2-yl connectivity confirmed by SMILES and InChI [2], can serve as an analytical reference standard for HPLC method development and NMR spectral library construction. Its distinct chromatographic retention time (predicted to be longer than the des-methyl pyridin-3-yl analog due to higher LogP) and characteristic ¹H NMR splitting pattern for the 2,3-disubstituted pyridine ring provide orthogonal identification handles for quality control laboratories [2].

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